3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine
Description
3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine is a substituted indole derivative featuring a propan-1-amine chain attached to the 5-position of a 2,3-dimethylindole scaffold. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, such as neurotransmitters and enzyme inhibitors. This compound’s structure combines aromaticity (from the indole ring) with the basicity of the primary amine, making it a versatile intermediate for synthesizing pharmacologically active molecules.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(2,3-dimethyl-1H-indol-5-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-9-10(2)15-13-6-5-11(4-3-7-14)8-12(9)13/h5-6,8,15H,3-4,7,14H2,1-2H3 |
InChI Key |
CPVSLAXLEDVAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CCCN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the dimethyl groups and the propan-1-amine side chain.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine, emphasizing differences in substituents, ring systems, and pharmacological relevance:
Structural and Functional Differences
- Ring Saturation : Saturated indoline derivatives (e.g., ) exhibit reduced aromaticity, affecting binding to receptors reliant on π-π stacking (e.g., serotonin receptors).
- Heterocycle Replacement : Pyrazole-based analogs () lose indole’s hydrogen-bonding capacity but gain metabolic stability.
- Functional Groups : Carboxamide-linked propan-1-amine derivatives () show enhanced kinase inhibition, while fluorinated variants () improve pharmacokinetics.
Data Tables
Table 1: Physical Properties of Selected Analogs
Table 2: Pharmacological Activity Highlights
Biological Activity
3-(2,3-Dimethyl-1H-indol-5-YL)propan-1-amine, also known as a derivative of indole, has garnered attention in recent years for its potential biological activities. Indole derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
Where and represent the number of carbon and hydrogen atoms in the molecule. The presence of the indole moiety is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Indole derivatives often act as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism and signaling.
- Modulation of Signaling Pathways : This compound may interact with key signaling pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
- Antimicrobial Activity : Some studies suggest that indole derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant strains.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings:
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains. The results are shown below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Study 1: Anticancer Effects
In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on A549 lung cancer cells. The compound was shown to significantly reduce cell viability after 24 hours of treatment at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases .
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS) production and improved neuronal survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
